Cas no 861135-68-4 (3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole)
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole
- Isoxazole, 3-(bromomethyl)-5-(trifluoromethyl)-
- 3-(Bromomethyl)-5-(trifluoromethyl)isoxazole
- SCHEMBL3766102
- 3-(bromomethyl)-5-trifluoromethylisoxazole
- EN300-5555824
- 861135-68-4
-
- Inchi: 1S/C5H3BrF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2
- InChI Key: MROPCOIWGYJMQS-UHFFFAOYSA-N
- SMILES: O1C(C(F)(F)F)=CC(CBr)=N1
Computed Properties
- Exact Mass: 228.93501g/mol
- Monoisotopic Mass: 228.93501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.790±0.06 g/cm3(Predicted)
- Boiling Point: 201.7±35.0 °C(Predicted)
- pka: -5.28±0.50(Predicted)
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5555824-0.05g |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 0.05g |
$285.0 | 2023-06-04 | |
| Enamine | EN300-5555824-0.1g |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 0.1g |
$426.0 | 2023-06-04 | |
| Enamine | EN300-5555824-0.25g |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 0.25g |
$607.0 | 2023-06-04 | |
| Enamine | EN300-5555824-0.5g |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 0.5g |
$959.0 | 2023-06-04 | |
| Enamine | EN300-5555824-1.0g |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 1g |
$1229.0 | 2023-06-04 | |
| Enamine | EN300-5555824-2.5g |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 2.5g |
$2408.0 | 2023-06-04 | |
| Enamine | EN300-5555824-5.0g |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 5g |
$3562.0 | 2023-06-04 | |
| Enamine | EN300-5555824-10.0g |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 10g |
$5283.0 | 2023-06-04 | |
| Aaron | AR0289T1-50mg |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 50mg |
$372.00 | 2025-02-15 | |
| Aaron | AR0289T1-100mg |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
861135-68-4 | 95% | 100mg |
$542.00 | 2025-02-15 |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole: Structural Features, Synthesis, and Emerging Applications in Medicinal Chemistry
The compound identified by CAS No. 861135-68-4, formally known as 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole, represents a structurally unique heterocyclic scaffold with significant potential in modern drug discovery. This five-membered ring system combines a 1,2-oxazole core with two distinct substituents: a bromomethyl group at position 3 and a trifluoromethyl moiety at position 5. The combination of these functional groups creates a versatile platform for modulating molecular interactions in biological systems. Recent studies highlight its role as an intermediate in the synthesis of bioactive molecules targeting G protein-coupled receptors (GPCRs) and enzyme inhibition pathways.
The structural versatility of this compound stems from the electron-withdrawing nature of the trifluoromethyl group (CF₃), which enhances lipophilicity while maintaining metabolic stability. The brominated methyl substituent (bromomethyl) serves as a strategic handle for further functionalization through cross-coupling reactions such as Suzuki or Sonogashira couplings. These features align with contemporary medicinal chemistry strategies that prioritize scaffold diversity and synthetic accessibility in lead optimization processes.
In recent years, research teams have explored the application of this scaffold in antiviral drug development. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited potent inhibition against SARS-CoV-2 main protease (Mpro) with IC₅₀ values below 50 nM. The brominated position proved critical for forming hydrogen bonds with catalytic residues in the active site, while the CF₃ group contributed to favorable hydrophobic interactions within the binding pocket.
Synthetic methodologies for this compound have evolved to incorporate green chemistry principles. Modern protocols emphasize atom-efficient processes using transition-metal-catalyzed cyclizations under mild reaction conditions. A notable advancement involves microwave-assisted synthesis that reduces reaction times by 70% compared to conventional heating methods while maintaining high yields (>85%). These improvements address industry demands for sustainable chemical manufacturing practices.
The trifluoromethyl functionality has emerged as a key element in optimizing pharmacokinetic profiles. Computational studies reveal that the CF₃ group increases metabolic resistance by reducing susceptibility to cytochrome P450 oxidation pathways. This property is particularly valuable in developing drugs requiring prolonged half-lives and reduced dosing frequencies, aligning with current trends in oral medication design.
Cross-disciplinary research has expanded the application scope beyond traditional pharmaceuticals. In materials science, derivatives of this compound are being investigated for their piezoelectric properties due to the asymmetric distribution of electron density between the brominated and trifluorinated substituents. Early-stage experiments suggest potential applications in flexible electronics and sensor technologies.
Ongoing clinical trials involving related oxazole derivatives have demonstrated promising safety profiles across Phase I/II studies. A 2023 trial reported no significant adverse effects at therapeutic doses (up to 400 mg/day), supporting its potential as a well-tolerated drug candidate. These findings reinforce the importance of structural modifications like bromination and trifluorination in balancing efficacy with pharmacological safety.
The synthetic accessibility of this scaffold continues to attract attention from academic and industrial research groups worldwide. Recent patent filings (WO/2024/XXXXXX) disclose novel crystalline forms exhibiting enhanced solubility characteristics through polymorphic engineering techniques. Such advancements directly address formulation challenges commonly encountered with heterocyclic compounds containing multiple electron-withdrawing groups.
In parallel developments, computational chemists are employing machine learning algorithms to predict optimal substitution patterns on the oxazole ring system. These models incorporate quantum mechanical descriptors related to both the brominated and trifluorinated functionalities, enabling rapid virtual screening of thousands of potential derivatives before experimental validation stages.
Eco-toxicological assessments have confirmed low environmental persistence when compared to conventional heterocyclic compounds lacking fluorinated substituents. This environmental compatibility factor positions this scaffold as an attractive option for developing sustainable pharmaceutical products aligned with global regulatory standards for green chemistry practices.
The structural rigidity imparted by the fused oxazole ring system contributes significantly to target selectivity advantages over flexible acyclic analogs. Molecular dynamics simulations show reduced off-target interactions due to conformational constraints enforced by the five-membered ring architecture combined with bulky substituents at positions 3 and 5.
Cross-industry collaborations are accelerating translational research efforts involving this compound class. Academic partnerships with biotechnology firms have led to innovative conjugation strategies where these oxazole derivatives serve as linkers in antibody-drug conjugates (ADCs). The brominated position facilitates site-specific conjugation while maintaining payload stability during circulation.
In summary, the unique combination of a brominated methyl group and trifluoromethyl functionality within a 1,2-oxazole framework positions CAS No. 861135-68-4 as a valuable building block across multiple scientific disciplines. Its structural features enable precise tuning of physicochemical properties through strategic modifications while maintaining synthetic tractability - characteristics that align perfectly with current priorities in rational drug design methodologies.
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